N-[(E)-(Phenylmethylidene)amino]guanidine hydrobromide
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Overview
Description
N-[(E)-(Phenylmethylidene)amino]guanidine hydrobromide is a compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(Phenylmethylidene)amino]guanidine hydrobromide typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents, which are then coupled with amines under mild conditions . Another approach involves the use of cyanamides that react with derivatized amines, often catalyzed by copper or other metal catalysts .
Industrial Production Methods
Industrial production of guanidines, including this compound, often employs scalable methods such as the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . This method is practical for substrates that dissolve only in aqueous solutions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(Phenylmethylidene)amino]guanidine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into simpler guanidine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium or copper .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different guanidine oxides, while reduction can produce simpler guanidine compounds .
Scientific Research Applications
N-[(E)-(Phenylmethylidene)amino]guanidine hydrobromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(E)-(Phenylmethylidene)amino]guanidine hydrobromide involves its interaction with specific molecular targets. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This action is mediated through its interaction with enzymes and receptors involved in neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Guanidine hydrobromide: Similar in structure but lacks the phenylmethylidene group.
Aminoformamidine hydrobromide: Another guanidine derivative with different substituents.
Diaminomethaniminium bromide: A simpler guanidine compound with fewer functional groups.
Uniqueness
N-[(E)-(Phenylmethylidene)amino]guanidine hydrobromide is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11BrN4 |
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Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-[(Z)-benzylideneamino]guanidine;hydrobromide |
InChI |
InChI=1S/C8H10N4.BrH/c9-8(10)12-11-6-7-4-2-1-3-5-7;/h1-6H,(H4,9,10,12);1H/b11-6-; |
InChI Key |
RMCLIUDVKGWIPU-AVHZNCSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\N=C(N)N.Br |
Canonical SMILES |
C1=CC=C(C=C1)C=NN=C(N)N.Br |
Origin of Product |
United States |
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